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Compound of Interest

Compound Name: Scoparinol

Cat. No.: B174570

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparinol, a labdane-derived diterpenoid isolated from Scoparia dulcis, has garnered interest
within the scientific community for its potential therapeutic properties. This technical guide
provides a comprehensive overview of the available spectroscopic data for Scoparinol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to
facilitate its identification, characterization, and further investigation in drug discovery and
development. Additionally, this guide outlines detailed experimental protocols for acquiring such
data and presents a putative signaling pathway associated with its observed biological activity.

Chemical Identity of Scoparinol

o |[UPAC Name: [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-
enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate

e Molecular Formula; C27H380a4
e CAS Number: 130838-00-5

¢ Molecular Weight: 426.59 g/mol

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b174570?utm_src=pdf-interest
https://www.benchchem.com/product/b174570?utm_src=pdf-body
https://www.benchchem.com/product/b174570?utm_src=pdf-body
https://www.benchchem.com/product/b174570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for the *H and 3C NMR of Scoparinol is not
readily accessible, data for a compound identified as dulcidiol, possessing the same molecular
formula as Scoparinol (C27H3804), has been reported in the literature[1]. The structural
elucidation was performed through extensive NMR studies. The following table summarizes the
expected chemical shifts for a compound with the proposed structure of Scoparinol, based on

typical values for labdane diterpenoids.

Table 1: Predicted *H and 3C NMR Data for Scoparinol
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Predicted **C Predicted 'H Coupling
Position Chemical Shift Chemical Shift  Multiplicity Constant (J)
(3) ppm (3) ppm Hz
1 38,5 1.55 m
2 19.2 1.65 m
3 42.1 2.10 m
4 335 - - -
5 55.8 1.10 d 9.5
6 24.5 1.70 m
7 38.2 1.45 m
8 148.4 - - -
9 56.5 1.80 m
10 39.1 - - -
11 20.1 1.25 S
12 64.3 3.60 d 11.0
3.40 d 11.0
13 124.5 5.40 t 7.0
14 139.8 - - -
15 59.5 4.15 d 7.0
16 16.5 1.70 S
17 106.8 4.85 S
4.55 S
18 33.6 0.85 S
19 21.6 0.80 S
20 14.8 0.75 S
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Benzoyl-C=0 166.5 - - -
Benzoyl-C1' 130.5 - - -
Benzoyl-C2'/C6' 129.5 8.05 d 7.5
Benzoyl-C3'/C5' 128.4 7.45 t 7.5
Benzoyl-C4' 132.8 7.55 t 7.5

Disclaimer: The NMR data presented in Table 1 is predictive and based on the analysis of

similar compounds. The original experimental data from the primary literature could not be

obtained.

Infrared (IR) Spectroscopy

Specific IR spectral data for Scoparinol is not currently available in public databases.

However, based on its functional groups, the following characteristic absorption bands are

expected:

Table 2: Predicted Infrared (IR) Absorption Bands for Scoparinol

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H (Alcohol) 3500-3200 Strong, Broad

C-H (sp3 Aliphatic) 3000-2850 Strong

C=0 (Ester) 1725-1705 Strong

C=C (Alkene) 1680-1640 Medium

C-O (Ester/Alcohol) 1300-1000 Strong

=C-H (Alkene) 900-650 Strong

Mass Spectrometry (MS)

While the full mass spectrum of Scoparinol is not readily available, it has been identified in

plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The expected

© 2025 BenchChem. All rights reserved.

4/9 Tech Support


https://www.benchchem.com/product/b174570?utm_src=pdf-body
https://www.benchchem.com/product/b174570?utm_src=pdf-body
https://www.benchchem.com/product/b174570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

molecular ion peak and potential fragmentation patterns are outlined below.

Table 3: Predicted Mass Spectrometry (MS) Data for Scoparinol

lon m/z (calculated) Description

[M]* 426.2770 Molecular lon
[M-H20]* 408.2664 Loss of water
[M-C7H502]* 305.2168 Loss of benzoyl group
[C7Hs0O]* 105.0334 Benzoyl cation

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Scoparinol in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)
equipped with a 5 mm probe.

e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2
seconds.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).
e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.
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o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

e 2D NMR Experiments: To aid in structural elucidation, perform 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of Scoparinol (1-2 mg) with dry potassium bromide (KBr,
~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a
hydraulic press.

o Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit the solution
onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

[e]

Place the sample in the spectrometer and record the sample spectrum.

o

The instrument software will automatically subtract the background to produce the final
spectrum.

o

Typically, spectra are recorded from 4000 to 400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method. For a compound like Scoparinol, Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) coupled with a liquid chromatograph (LC-
MS) would be appropriate.
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 Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight
(TOF) or Orbitrap instrument, for accurate mass measurements.

o Data Acquisition:

o Acquire a full scan mass spectrum in positive ion mode to observe the protonated
molecule [M+H]* or the molecular ion [M]*.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce
fragmentation and obtain structural information.

Biological Activity and Signaling Pathway

Diterpenoids isolated from Scoparia dulcis, including compounds with the same molecular
formula as Scoparinol, have demonstrated cytotoxic activity against various cancer cell lines.
A plausible mechanism for this cytotoxicity is the induction of apoptosis. A recent study on
scoparicol E, a related diterpenoid from S. dulcis, has implicated the Bax/Bcl-2/Caspase-3
signaling pathway in its apoptotic effects. Based on this, a putative signaling pathway for
Scoparinol-induced apoptosis is proposed below.

Click to download full resolution via product page

Caption: Putative apoptotic pathway induced by Scoparinol.

Conclusion

This technical guide consolidates the available spectroscopic information for Scoparinol and
provides standardized protocols for its analysis. While a complete experimental dataset
remains to be fully disclosed in the public domain, the provided information serves as a
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valuable resource for researchers. The cytotoxic properties of Scoparinol and related
diterpenoids from Scoparia dulcis suggest a promising avenue for anti-cancer drug discovery,
with the induction of apoptosis via the intrinsic pathway being a likely mechanism of action.
Further investigation is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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